molecular formula C11H9NO B1294642 2-Phenylpyridin-3-ol CAS No. 3308-02-9

2-Phenylpyridin-3-ol

Cat. No. B1294642
Key on ui cas rn: 3308-02-9
M. Wt: 171.19 g/mol
InChI Key: VHRHRMPFHJXSNR-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

To a 1 liter round bottom flask equipped with a nitrogen inlet and a condenser was introduced 25 gm. (143.68 mmol) 2-bromo-3-hydroxypyridine, 19.27 gm. (156 mmol) phenylboronic acid, 5 gm (4.31 mmol) tetrakistriphenylphosphine palladium (0). The contents were dissolved in 300 ml of benzene and 100 ml of 2M aqueous sodium carbonate solution. The reaction mixture was heated under reflux for a period of 18 hours. The mixture was allowed to cool to room temperature and extracted with ethyl acetate (4×100 ml). The organic phase was dried over sodium sulfate and concentrated in vacuo. The residue was taken up in chloroform followed by treatment with ether to afford a solid precipitate. Upon filtration there was obtained 10.4 gm (42%) of 2-phenyl-3-hydroxypyridine. 1H NMR (CDCl3, 400 MHz) δ 8.22 (d, 1H), 7.71 (d, 2H), 7.51–7.40 (m, 2H), 7.22 (d, 2H), 7.15 (m, 1H) ppm. Mass spectrum APCI m/z 172 (p+1).
Quantity
143.68 mmol
Type
reactant
Reaction Step One
Quantity
156 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[C:9]1([C:2]2[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
143.68 mmol
Type
reactant
Smiles
BrC1=NC=CC=C1O
Step Two
Name
Quantity
156 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
tetrakistriphenylphosphine palladium (0)
Quantity
5 g
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 liter round bottom flask equipped with a nitrogen inlet and a condenser
ADDITION
Type
ADDITION
Details
was introduced 25 gm
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a period of 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a solid precipitate
FILTRATION
Type
FILTRATION
Details
Upon filtration there

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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